molecular formula C24H27ClN4O3S B2835382 N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride CAS No. 1216901-86-8

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride

Cat. No.: B2835382
CAS No.: 1216901-86-8
M. Wt: 487.02
InChI Key: FDYWTGHASILJKS-UHFFFAOYSA-N
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Description

The compound N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride features a benzothiazole core linked to an imidazole-propyl chain and a dimethoxybenzamide moiety.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S.ClH/c1-16-13-17(2)21-20(14-16)32-24(26-21)28(11-6-10-27-12-9-25-15-27)23(29)18-7-5-8-19(30-3)22(18)31-4;/h5,7-9,12-15H,6,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYWTGHASILJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=C(C(=CC=C4)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Challenges in Comparative Analysis

  • Structural analogs (e.g., benzothiazole derivatives with imidazole or benzamide substituents).
  • Pharmacological or physicochemical data (e.g., IC₅₀ values, solubility, binding affinities).
  • Synthetic methodologies or reaction mechanisms specific to the compound.

Suggested Framework for Comparison

To conduct a meaningful comparison, the following parameters should be investigated using additional literature:

Table 1: Key Parameters for Comparison

Parameter Example Compounds for Comparison Data Requirements
Structural Features Benzo[d]thiazole derivatives with imidazole substituents X-ray crystallography, NMR/IR spectra
Biological Activity Kinase inhibitors (e.g., imatinib analogs) IC₅₀ values, target selectivity assays
Physicochemical Properties Solubility, logP, pKa HPLC, titration studies
Synthetic Routes Amide coupling, alkylation reactions Reaction yields, purification methods

Critical Notes

  • Evidence Limitation : The provided evidence (N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) lacks relevance to the target compound’s structure or function.
  • Literature Gaps : Authoritative databases like PubMed, SciFinder, or Reaxys should be consulted for benzothiazole-imidazole hybrids and their hydrochloride salts.
  • Safety and Regulatory Data : Toxicity profiles and patent status (if available) are essential for a complete comparison.

Recommendations

  • Expand Literature Review : Prioritize studies on benzothiazole-based kinase inhibitors or antimicrobial agents.
  • Experimental Validation: If feasible, conduct comparative assays (e.g., enzymatic inhibition, solubility tests) against known analogs.
  • Collaborate with Specialists : Engage computational chemists for molecular docking studies to predict binding interactions.

Q & A

Basic: What are the key considerations in synthesizing this compound to ensure high yield and purity?

The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:

  • Functional group introduction : The imidazole and thiazole moieties are incorporated via nucleophilic substitution or coupling reactions. For example, Friedel-Crafts acylation under solvent-free conditions can yield fused imidazo-thiazole derivatives with 90–96% efficiency .
  • Reaction optimization : Temperature (e.g., reflux in aprotic solvents), solvent choice (e.g., DMF for polar intermediates), and stoichiometry must be calibrated to minimize side products .
  • Purification : Chromatography (e.g., silica gel column) and recrystallization are critical. Analytical techniques like HPLC and NMR verify purity (>95%) and structural integrity .

Basic: How does the hydrochloride salt form influence the compound’s physicochemical properties?

The hydrochloride salt enhances aqueous solubility, facilitating in vitro and in vivo studies. Key effects include:

  • Solubility : Ionic interactions improve dissolution in polar solvents, enabling bioavailability assessments .
  • Stability : The salt form reduces hygroscopicity, preventing degradation during storage .
  • Bioactivity : Protonation of the imidazole nitrogen may enhance receptor binding in physiological pH conditions .

Advanced: What methodological approaches are used to investigate its interaction with biological targets?

Combined in silico and experimental strategies are employed:

  • Molecular docking : Predict binding affinity to targets like kinases or GPCRs, guided by the imidazole and thiazole moieties’ electronic profiles .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD) to purified proteins .
  • Cellular assays : Dose-response studies (e.g., IC50 in cancer cell lines) validate target engagement. Contradictions between in silico predictions and cellular data may arise due to off-target effects, requiring orthogonal assays like CRISPR knockouts .

Advanced: How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

SAR studies focus on modifying specific substituents:

  • Thiazole substitutions : Replacing 4,6-dimethyl groups with fluorinated analogs (e.g., 6-fluoro) alters metabolic stability and target selectivity .
  • Linker variations : Adjusting the propyl chain length between imidazole and thiazole affects conformational flexibility and potency .
  • Pharmacophore analysis : Comparing analogs (e.g., thiophene vs. dioxine) identifies essential motifs. For example, thiophene-containing derivatives show enhanced antibacterial activity due to sulfur’s electronegativity .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirms structural integrity (e.g., aromatic proton signals at δ 6.5–8.5 ppm) .
  • HPLC : Monitors purity (>95%) and detects trace impurities using C18 reverse-phase columns .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 459.02) and fragmentation patterns .

Advanced: What strategies resolve contradictions in biological activity data across models?

  • Dose-response validation : Ensure consistency across multiple assays (e.g., enzymatic vs. cellular) to rule out false positives .
  • Orthogonal models : Compare results in primary cells, animal models, and 3D organoids to assess translational relevance .
  • Mechanistic studies : Use RNA-seq or proteomics to identify off-target pathways confounding initial results .

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